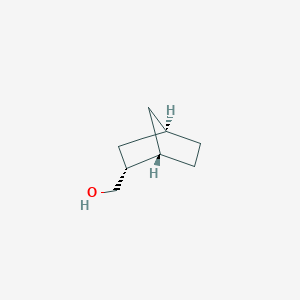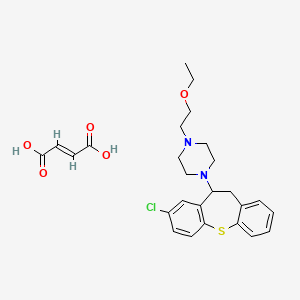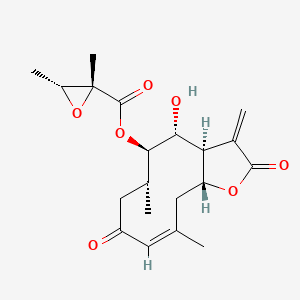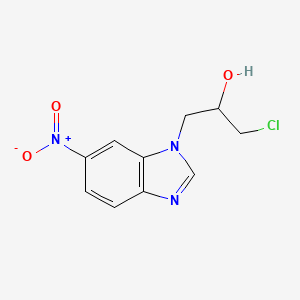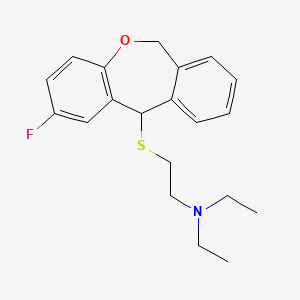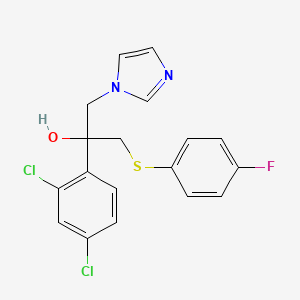
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro substituents.
Introduction of the fluorophenylthio group: This can be achieved through a nucleophilic substitution reaction where a fluorophenylthiol reacts with an appropriate electrophilic intermediate.
Formation of the imidazolyl group: This step might involve the reaction of an imidazole derivative with a suitable halogenated intermediate.
Final coupling reaction: The final step involves coupling the previously formed intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the aromatic rings.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- 3-(4-Fluorophenylthio)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)-1-(imidazol-1-yl)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is unique due to the presence of both dichlorophenyl and fluorophenylthio groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in specific applications where these properties are advantageous.
属性
CAS 编号 |
83337-46-6 |
|---|---|
分子式 |
C18H15Cl2FN2OS |
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)sulfanyl-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H15Cl2FN2OS/c19-13-1-6-16(17(20)9-13)18(24,10-23-8-7-22-12-23)11-25-15-4-2-14(21)3-5-15/h1-9,12,24H,10-11H2 |
InChI 键 |
UEGXXQUBQRSKMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


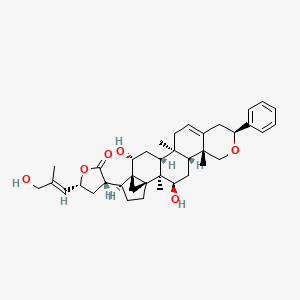
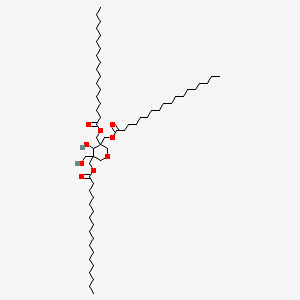
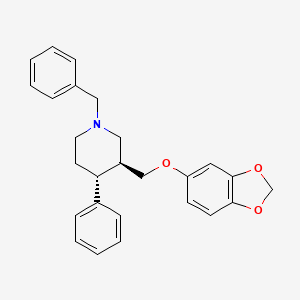
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
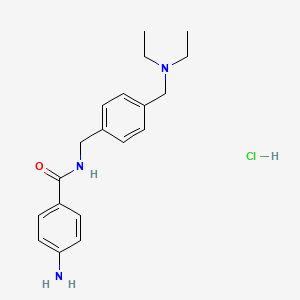
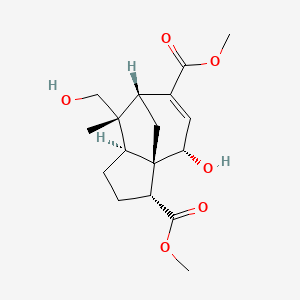
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

